molecular formula C9H13NOS B13510417 3,3-Dimethyl-1-(1,3-thiazol-5-yl)butan-1-one

3,3-Dimethyl-1-(1,3-thiazol-5-yl)butan-1-one

Cat. No.: B13510417
M. Wt: 183.27 g/mol
InChI Key: XVQPXZBRJYHTKJ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(1,3-thiazol-5-yl)butan-1-one is a chemical compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(1,3-thiazol-5-yl)butan-1-one typically involves the formation of the thiazole ring through cyclization reactions. One common method is the reaction of α-haloketones with thiourea under basic conditions to form the thiazole ring . Another approach involves the use of microwave irradiation techniques to enhance the reaction efficiency and yield .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(1,3-thiazol-5-yl)butan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

3,3-Dimethyl-1-(1,3-thiazol-5-yl)butan-1-one has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

    Tiazofurin: An antineoplastic drug featuring a thiazole ring.

Uniqueness

3,3-Dimethyl-1-(1,3-thiazol-5-yl)butan-1-one is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. The presence of the dimethyl and butanone groups can enhance its lipophilicity and ability to interact with hydrophobic pockets in target biomolecules .

Properties

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

3,3-dimethyl-1-(1,3-thiazol-5-yl)butan-1-one

InChI

InChI=1S/C9H13NOS/c1-9(2,3)4-7(11)8-5-10-6-12-8/h5-6H,4H2,1-3H3

InChI Key

XVQPXZBRJYHTKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)C1=CN=CS1

Origin of Product

United States

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